Gastrointestinal Tolerability: Divalproex Sodium DR vs. Valproic Acid Capsules
Enteric-coated divalproex sodium (DS) demonstrates significantly improved gastrointestinal (GI) tolerability compared to valproic acid (VA) capsules. In patients who had previously discontinued valproate therapy due to GI intolerance, 85% (23/27) were able to tolerate and continue therapy with enteric-coated DS tablets [1]. This finding is further supported by a retrospective analysis showing a statistically significant difference in the incidence of GI adverse effects between the two forms [2].
| Evidence Dimension | Gastrointestinal Tolerability (Continuation Rate) |
|---|---|
| Target Compound Data | 85% (23/27 patients) |
| Comparator Or Baseline | Valproic Acid (VA) capsules - previous intolerance |
| Quantified Difference | 85% of VA-intolerant patients successfully switched to DS |
| Conditions | Open-label study in 27 patients with epilepsy who had previously discontinued valproate due to GI symptoms |
Why This Matters
For patient populations prone to GI side effects, the procurement of enteric-coated divalproex sodium over valproic acid capsules can significantly improve medication adherence and treatment continuation.
- [1] Wilder BJ, Karas BJ, Penry JK, Asconapé J. Gastrointestinal tolerance of divalproex sodium. Neurology. 1983 Jun;33(6):808-11. View Source
- [2] Wagner PG, Welton SR, Hammond CM. Gastrointestinal adverse effects with divalproex sodium and valproic acid. J Clin Psychiatry. 2000 Apr;61(4):302-3. View Source
